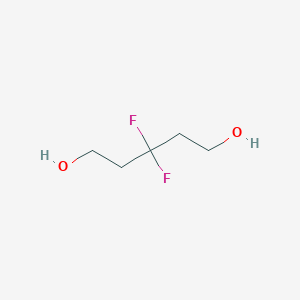

3,3-Difluoro-1,5-pentanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropentane-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHYSPKAWZYXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 3,3 Difluoro 1,5 Pentanediol

Reactions Involving the Terminal Hydroxyl Functionalities

The primary alcohol groups at the 1 and 5 positions of 3,3-Difluoro-1,5-pentanediol are amenable to a variety of common transformations, including oxidation, esterification, and etherification. These reactions provide pathways to a diverse array of difluorinated molecules with tailored properties.

The oxidation of the terminal hydroxyl groups of this compound can lead to the formation of the corresponding difluorinated aldehydes and carboxylic acids. The selective oxidation to the aldehyde requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for the controlled oxidation of primary alcohols to aldehydes.

Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions would be expected to oxidize the primary alcohols directly to the corresponding dicarboxylic acid, 3,3-difluoropimelic acid. The stepwise oxidation is also a feasible route, where the diol is first oxidized to the dialdehyde (B1249045), which is then further oxidized to the dicarboxylic acid.

| Reactant | Oxidizing Agent | Expected Product(s) |

| This compound | Pyridinium Chlorochromate (PCC) | 3,3-Difluoro-5-hydroxypentanal, 3,3-Difluoropentanedial |

| This compound | Potassium Permanganate (KMnO₄) | 3,3-Difluoropimelic acid |

| This compound | Dess-Martin Periodinane | 3,3-Difluoro-5-hydroxypentanal, 3,3-Difluoropentanedial |

The hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions, typically in the presence of an acid catalyst. researchgate.net This reaction is a versatile method for introducing a wide variety of functional groups, which can alter the physical and chemical properties of the resulting molecule. For instance, reaction with a long-chain fatty acid would increase the lipophilicity of the compound.

Similarly, etherification of the hydroxyl groups can be achieved. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common method. fluorine1.ru This allows for the introduction of alkyl or aryl groups, leading to the formation of difluorinated diethers. The presence of the electron-withdrawing fluorine atoms may slightly decrease the nucleophilicity of the hydroxyl groups, potentially requiring slightly more forcing reaction conditions compared to their non-fluorinated analog, 1,5-pentanediol (B104693). researchgate.net

| Reaction Type | Reagents | General Product |

| Esterification | Carboxylic acid (or derivative), Acid catalyst | 3,3-Difluoro-1,5-pentanediyl diester |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | 1,5-Dialkoxy-3,3-difluoropentane |

This table outlines general transformations for diols, applicable to this compound.

Diols such as this compound are valuable monomers for the synthesis of polyesters and polyethers through polycondensation reactions. tandfonline.com When reacted with a dicarboxylic acid or its derivative, a fluorinated polyester (B1180765) is formed. The incorporation of fluorine atoms into the polymer backbone can impart unique properties such as increased thermal stability, chemical resistance, and hydrophobicity. nih.govrsc.org

The synthesis of fluorinated polyurethanes is another important application, where this compound can act as a chain extender. mdpi.com In a typical polyurethane synthesis, a diisocyanate is reacted with a polyol, and a diol chain extender is added to build the polymer chain and influence the properties of the final material. nih.gov The presence of the difluorinated moiety from this compound in the polymer backbone can enhance the thermal and chemical stability of the resulting polyurethane. mdpi.com

| Polymer Type | Co-monomer | Resulting Polymer |

| Polyester | Dicarboxylic acid or diester | Fluorinated Polyester |

| Polyurethane | Diisocyanate, Polyol | Fluorinated Polyurethane |

This table illustrates the potential of this compound as a monomer in polycondensation reactions based on studies of other fluorinated diols. nih.govmdpi.com

Reactivity at the Geminal Difluorinated Carbon Center

The carbon atom bearing the two fluorine atoms exhibits distinct reactivity, primarily influenced by the strong electron-withdrawing nature of the fluorine atoms.

Direct nucleophilic substitution of a fluorine atom at a non-activated, geminal difluorinated carbon is generally a challenging transformation. The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluoride (B91410) is a poor leaving group. Such substitutions typically require harsh reaction conditions or the presence of activating groups, such as an adjacent carbonyl or aryl group, which are absent in this compound. Therefore, direct displacement of the fluorine atoms by common nucleophiles is not a readily accessible reaction pathway under standard conditions.

While direct substitution on this compound is difficult, analogous compounds with difluoroamino groups at the 3-position have been synthesized, highlighting a synthetic route that proceeds through a ketone precursor. A key intermediate for these transformations is 1,5-dichloropentan-3-one. This ketone can be converted to 1,5-bis(trifluoroacetoxy)pentan-3-one, which then undergoes difluoroamination. The resulting 3,3-bis(difluoroamino)-1,5-bis(trifluoroacetoxy)pentane can be hydrolyzed to yield 3,3-bis(difluoroamino)pentanediol-1,5. researchgate.net This multi-step synthesis demonstrates a viable, albeit indirect, method to introduce difunctional groups at the 3-position of the pentane-1,5-diol backbone.

| Step | Starting Material | Reagents | Product |

| 1 | 1,5-Dichloropentan-3-one | Sodium trifluoroacetate, Trifluoroacetic acid | 1,5-Bis(trifluoroacetoxy)pentan-3-one |

| 2 | 1,5-Bis(trifluoroacetoxy)pentan-3-one | Difluoroamine reactant in oleum | 3,3-Bis(difluoroamino)-1,5-bis(trifluoroacetoxy)pentane |

| 3 | 3,3-Bis(difluoroamino)-1,5-bis(trifluoroacetoxy)pentane | Anhydrous methanol (B129727) | 3,3-Bis(difluoroamino)pentanediol-1,5 |

This table summarizes the synthesis of a difluoroamino analog of this compound as described in U.S. Patent 6,325,876 B1. researchgate.net

Preparation of Diverse Research-Oriented Organic Derivatives of this compound

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their chemical and physical properties. This compound serves as a valuable building block in the synthesis of various fluorinated compounds, offering a difluoromethylene group at a non-adjacent position to the terminal hydroxyl groups. This unique structural motif allows for the preparation of diverse derivatives with potential applications in materials science and medicinal chemistry.

The diol functionality of this compound provides a versatile handle for the construction of cyclic structures. While direct cyclization of this compound itself is not extensively documented in the provided search results, the principles of forming cyclic ethers, esters, and other heterocyclic systems from diols are well-established. For instance, intramolecular dehydration would be expected to yield a fluorinated tetrahydropyran (B127337) derivative.

The synthesis of fluorinated heterocycles is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. msu.rumdpi.com The introduction of fluorine can alter the basicity, lipophilicity, and metabolic stability of these ring systems. msu.ru General strategies for synthesizing fluorinated heterocycles often involve the use of fluorinated building blocks. nih.gov For example, fluorinated 1,3-diketones can be used to synthesize fluorinated pyrazoles and isoxazoles. While not directly starting from this compound, these methods highlight the importance of fluorinated synthons.

The conversion of this compound to other functional groups would open pathways to a wider range of heterocycles. For instance, oxidation of the diol to the corresponding dicarboxylic acid or dialdehyde would provide precursors for the synthesis of fluorinated polyesters, polyamides, and other condensation polymers.

The hydroxyl groups of this compound can be replaced to generate fluorinated alkanes. Deoxyfluorination reactions, which substitute hydroxyl groups with fluorine, are a common method for introducing fluorine into organic molecules. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are frequently employed for this purpose. nih.gov The application of such reagents to this compound would be expected to yield 1,3,3,5-tetrafluoropentane.

The synthesis of fluorinated alkenes from diols typically involves a two-step process: conversion of the diol to a dihalide or disulfonate, followed by an elimination reaction. For example, treatment of this compound with a halogenating agent like phosphorus tribromide would yield 1,5-dibromo-3,3-difluoropentane. Subsequent dehydrohalogenation with a strong base could then lead to the formation of fluorinated dienes. The synthesis of 1,1-difluorinated alkenes has been reported as a general method, highlighting the interest in these structural motifs. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions of gem-difluorocyclopropanes have been shown to produce gem-diboryl-substituted fluorinated alkenes, demonstrating innovative approaches to accessing complex fluorinated alkene structures. rsc.org While not a direct conversion of this compound, this illustrates the advanced methodologies available for creating fluorinated alkenes.

Applications of 3,3 Difluoro 1,5 Pentanediol As a Strategic Chemical Building Block

Role in Advanced Organic Synthesis and Fine Chemical Production

The presence of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties. 3,3-Difluoro-1,5-pentanediol offers a difluoromethylidene group flanked by two hydroxyl-bearing ethyl groups, making it an important synthon for creating more complex molecules. fluorochem.co.uknih.gov

In drug discovery and development, controlling a molecule's lipophilicity is crucial for optimizing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Fluorine introduction is a common strategy to modulate this property. researchgate.net The use of building blocks like this compound, which contains a "skipped" (1,3) difluoro motif relative to the terminal functional groups, is particularly effective for reducing lipophilicity. soton.ac.uk This makes it a valuable precursor in the synthesis of complex intermediates where fine-tuning solubility and bioavailability is a key objective. researchgate.netsoton.ac.uk Efficient and stereoselective syntheses for such fluorinated building blocks have been developed, making them accessible for rational drug design. researchgate.netsoton.ac.uk

The ability to systematically modify molecular properties makes this compound a key building block for creating designed molecules in chemical biology. By incorporating this diol, researchers can study the specific effects of a central difluoro group on biological activity and molecular interactions. Research comparing the lipophilicity of 1,5-pentanediol (B104693) derivatives demonstrates that the introduction of fluorine atoms significantly impacts the octanol-water partition coefficient (logP). soton.ac.uk The skipped fluorination pattern, as seen in 3,3-difluoro derivatives, has been shown to be more effective at reducing lipophilicity compared to single or vicinal (adjacent) fluorination patterns. soton.ac.uk This allows for the precise engineering of molecules with desired properties for use as biological probes or lead compounds. researchgate.net

Table 1: Research Findings on the Lipophilicity of Fluorinated 1,5-Pentanediol Derivatives This table presents a comparison of the measured lipophilicity (logP) for 1,5-pentanediol and its fluorinated analogues, highlighting the effect of different fluorination patterns. Data is normalized to the non-fluorinated parent compound.

| Compound | Fluorination Motif | Relative Lipophilicity (logP) Change | Source |

| 1,5-Pentanediol | None (Parent Compound) | 0.00 | soton.ac.uk |

| 3-Fluoro-1,5-pentanediol | Monofluorinated (Skipped) | -0.25 | soton.ac.uk |

| This compound | Geminal Difluorinated (Skipped) | -0.40 | soton.ac.uk |

Utility in Polymer Science and High-Performance Materials Chemistry

The incorporation of fluorine into polymers is a well-established method for creating materials with exceptional properties. Fluorinated diols are a key class of monomers used for this purpose, with this compound serving as a component in the synthesis of specialized fluorinated polymers. mdpi.comnih.gov

This compound, as a difunctional alcohol, can be used as a monomer in polycondensation reactions. It reacts with diisocyanates to form fluorinated polyurethanes (FPUs) or with diacids (or their derivatives like activated diesters) to produce fluorinated polyesters. nih.govdss.go.th In the synthesis of FPUs, the diol component typically forms the "soft segment" of the resulting block copolymer. nih.gov The synthesis can be performed using various methods, including one-step or prepolymer processes, to incorporate the fluorinated monomer into the polymer backbone. nih.gov Similarly, biocatalytic methods using enzymes like lipase (B570770) have been explored for the synthesis of fluorinated polyesters from fluorinated diols and activated diesters, offering a greener alternative to traditional catalysis. dss.go.thnih.gov

The use of fluorinated diols like this compound contributes to the creation of advanced polymers with precisely engineered structures. By reacting with multifunctional partners, these diols can be used to form cross-linked network materials. mdpi.com For instance, fluorinated diols can react with tri-functional isocyanates or other cross-linking agents to produce robust fluorinated polyurethane networks. mdpi.com The flexible fluorinated chains within these networks can migrate to the surface, significantly enhancing the material's surface properties. mdpi.com The strategic incorporation of such monomers allows for the development of a wide range of advanced materials, from linear thermoplastic elastomers to thermoset coatings. mdpi.com

Table 2: Examples of Fluorinated Polymer Synthesis Using Fluorinated Diol Monomers This table provides examples of synthetic strategies for creating fluorinated polymers where fluorinated diols are used as key monomers.

| Polymer Type | Monomers | Key Reaction | Resulting Material | Source |

| Fluorinated Polyurethane | Fluorinated Diol, Diisocyanate | Polyaddition | Polyurethane with fluorinated segments | mdpi.comnih.gov |

| Fluorinated Polyester (B1180765) | Fluorinated Diol, Divinyl Adipate | Lipase-catalyzed Polycondensation | Fluorinated polyester oligomers | dss.go.thnih.gov |

| Fluorinated Copolymer | 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (B1329311), Perfluoropyridine | Nucleophilic Aromatic Substitution | Soluble fluorinated copolymer and insoluble network gel | mdpi.com |

Incorporating this compound into a polymer backbone is a direct method to tailor the final material's properties. The presence of C-F bonds, which are stronger and more polar than C-H bonds, imparts several desirable characteristics:

Hydrophobicity and Oleophobicity: Fluorinated segments tend to migrate to the polymer surface, lowering the surface energy. This results in excellent water and oil repellency, as measured by high contact angles. nih.govnimte.ac.cn

Thermal Stability: The high bond energy of the C-F bond enhances the thermal stability of the polymer. Fluorinated polyurethanes often exhibit higher decomposition temperatures compared to their non-fluorinated counterparts. nih.govnimte.ac.cn

Chemical Resistance: The stable and non-reactive nature of the fluorinated chains provides excellent resistance to acids, solvents, and other chemicals. mdpi.com

The introduction of fluorinated diols can also influence the morphology of polymers like polyurethanes, promoting microphase separation between the soft and hard segments, which can further enhance mechanical properties. nih.gov

Table 3: Impact of Fluorine Incorporation on Polyurethane Properties This table illustrates how the introduction of a fluorinated diol into a polyurethane formulation can significantly alter key material properties.

| Property | Conventional Polyurethane (PU) | Fluorinated Polyurethane (FPU) | Improvement | Source |

| Water Contact Angle | Lower | Higher | Enhanced Hydrophobicity | nih.govnimte.ac.cn |

| Thermal Decomposition Temp. | Lower | Higher (e.g., up to 422 °C) | Improved Thermal Stability | nih.govnimte.ac.cn |

| Chemical Resistance | Moderate | Excellent | Enhanced Durability | mdpi.com |

Applications in Agrochemical Research and Development

The strategic incorporation of fluorine atoms into agrochemical candidates is a widely recognized approach to enhance their biological efficacy and metabolic stability. Fluorinated building blocks are therefore of significant interest in the research and development of new pesticides, including herbicides, insecticides, and fungicides. While the utility of fluorinated motifs is well-established, specific research detailing the application of this compound as a direct building block in the synthesis of agrochemicals is not extensively documented in publicly available scientific literature.

General research into fluorinated compounds highlights their importance in agrochemistry. The introduction of fluorine can influence key properties such as lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation by plant or insect enzymes. These modifications can lead to more potent and selective agrochemicals.

However, detailed synthetic routes starting from this compound to produce specific, named agrochemical products with associated biological activity data are not readily found in comprehensive searches of chemical and patent databases. Research in this area often focuses on other fluorinated precursors for the synthesis of complex molecules. For instance, the synthesis of fluorinated heterocycles, a common scaffold in many agrochemicals, typically employs different starting materials.

While it is theoretically plausible that this compound could be utilized to introduce a difluorinated five-carbon chain into a larger molecule, specific examples of this application in agrochemical research and development are not currently available in the reviewed literature. The transformation of the diol functionality into other reactive groups would be a necessary step for its incorporation into more complex agrochemical structures.

Future research may explore the potential of this compound as a novel building block for creating new agrochemicals with unique properties. However, at present, there is a lack of specific research findings or data tables to present on its direct application in this field.

Mechanistic Insights and Electronic Effects of Geminal Difluorination in 3,3 Difluoro 1,5 Pentanediol

Impact of Fluorine Substituents on Molecular Reactivity and Conformation

The presence of two fluorine atoms on the same carbon (a gem-difluoro group) in 3,3-Difluoro-1,5-pentanediol significantly alters its electronic structure and, consequently, its three-dimensional shape and chemical reactivity. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect influences the entire molecule. rsc.org

Conformationally, the C-F bond is known to be a tool for controlling the shape of organic molecules. beilstein-journals.org The introduction of the 1,3-difluoro motif (as in the –CHF–CH₂–CHF– segment) has a strong influence on the conformation of alkane chains. nih.gov In flexible chains like pentanediol (B8720305), the geminal difluorination at the C3 position introduces stereoelectronic effects, such as the gauche effect, which dictates the preferred rotational arrangements (dihedral angles) around the C-C bonds adjacent to the CF₂ group. nih.gov The gauche effect often arises from stabilizing hyperconjugative interactions between a C-H bonding orbital (σ) and an adjacent C-F anti-bonding orbital (σ*). beilstein-journals.org These interactions can favor specific bent or folded conformations over a simple linear arrangement, preorganizing the molecule into a particular shape. This conformational control is a key aspect of molecular design, as a molecule's shape is critical to its function. nih.govresearchgate.net The introduction of a fluorine atom can induce substantial alterations, resulting in the predominance of a specific conformer group. researchgate.netmdpi.com

From a reactivity standpoint, the electron-withdrawing nature of the CF₂ group can render the difluorinated carbon atom electrophilic. rsc.org While the C-F bonds themselves are very strong and generally unreactive, their electronic influence can affect the reactivity of nearby functional groups, in this case, the terminal hydroxyl groups.

Influence on Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical intermolecular force for diols, governing properties like boiling point and solubility. The geminal difluoro group in this compound influences both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

The strong inductive effect of the fluorine atoms withdraws electron density from the carbon backbone, which can, in turn, increase the acidity of the terminal hydroxyl (OH) protons. This makes the OH groups stronger hydrogen bond donors in intermolecular interactions.

Simultaneously, the fluorine atoms, with their lone pairs of electrons, can act as weak hydrogen bond acceptors. This creates the possibility for intramolecular hydrogen bonds to form between one of the hydroxyl hydrogens and a fluorine atom (O-H···F). Such an interaction would require the flexible pentane (B18724) chain to fold back on itself, forming a pseudo-ring structure. sciepub.com The formation of intramolecular hydrogen bonds is known to occur in flexible diols, such as 1,4-butanediol (B3395766) and 1,5-pentanediol (B104693), where the hydroxyl groups at the extremities interact. researchgate.net In fluorinated systems, the stability of such intramolecular bonds depends on a delicate balance of factors, including the energetic favorability of forming the ring and the entropic cost of restricting the molecule's conformation. sciepub.comresearchgate.net The presence of an intramolecular hydrogen bond can affect the potential for intermolecular interactions by shielding the involved OH group. researchgate.net

Modulation of Lipophilicity in Fluorinated Diols and their Derivatives for Molecular Design

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADMET). nih.gov The introduction of fluorine has complex and context-dependent effects on lipophilicity. While fluorination of aromatic rings often increases lipophilicity, fluorination of aliphatic chains can either increase or decrease it. d-nb.info

In the case of aliphatic diols, fluorination generally leads to a reduction in lipophilicity (lower logP value) compared to the parent compound. soton.ac.uk This is a valuable tool in medicinal chemistry, where it is often desirable to fine-tune a molecule's properties to fall within an optimal lipophilicity range. soton.ac.uk Studies on fluorinated 1,5-pentanediol derivatives have shown that changes in lipophilicity arising from the position and number of fluorine atoms are nicely reflected in their membrane partitioning behavior. nih.gov For instance, a "skipped" difluorination pattern, as seen in 1,3-difluorinated compounds, has been shown to be more effective at reducing logP than single or vicinal (adjacent) fluorination. soton.ac.uk The geminal difluorination in this compound represents another distinct pattern with its own characteristic impact on lipophilicity.

The table below, compiled from various studies on fluorinated alcohols, illustrates the general trends. While a specific experimental value for this compound was not found in the provided search results, the data for related compounds show that geminal difluorination tends to make the molecule less lipophilic than its non-fluorinated parent but often more lipophilic than a corresponding monofluorinated analogue.

| Compound | Parent Structure | Fluorination Pattern | Effect on Lipophilicity |

| Pentane-1,5-diol | HO-(CH₂)₅-OH | None | Reference diol wikipedia.org |

| 2-Fluoro-1,5-pentanediol | HO-CH₂CHF(CH₂)₃-OH | Monofluorinated | Lipophilicity generally decreases vs. parent |

| This compound | HO-(CH₂)₂CF₂(CH₂)₂-OH | Geminal difluorinated | Lipophilicity changes based on electronic effects |

| Related Analogues | |||

| Isopropanol vs. Fluorinated Isopropanol | (CH₃)₂CHOH | Multiple patterns | Fluorination generally leads to larger lipophilicity modulation compared to cyclic analogues d-nb.info |

| 1,4-Butanediol vs. Fluorinated Butanediols | HO-(CH₂)₄-OH | Vicinal vs. Skipped | Skipped fluorination motifs can be more powerful for logP reduction soton.ac.uk |

This table illustrates general principles of how fluorination affects lipophilicity in aliphatic alcohols and diols. Specific logP values depend on the exact structure and experimental conditions.

Theoretical Frameworks for Characterizing Fluorine Effects (e.g., Inductive and Stereoelectronic Contributions)

The properties of this compound can be rationalized through established theoretical frameworks that describe the influence of fluorine in organic molecules. The two primary contributions are the inductive effect and stereoelectronic effects.

Stereoelectronic Effects: These are effects that arise from the spatial arrangement of orbitals. wikipedia.org They involve stabilizing interactions between filled (donor) and empty (acceptor) orbitals that depend on the molecule's conformation. wikipedia.org

Hyperconjugation: This is a key stereoelectronic interaction where a filled bonding orbital (like a C-H or C-C σ orbital) overlaps with a nearby empty anti-bonding orbital (like a C-F σ* orbital). This σ → σ* donation of electron density is stabilizing. For this overlap to be effective, the orbitals must have the correct spatial orientation (e.g., anti-periplanar). beilstein-journals.org This interaction is a primary driver of the gauche effect, which influences the conformational preferences around the C2-C3 and C3-C4 bonds in this compound. nih.gov

Gauche Effect: In molecules containing electronegative atoms like fluorine, there is often a preference for a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation. This counterintuitive preference, where bulky groups are closer than expected, is rationalized by stabilizing hyperconjugative interactions that are maximized in the gauche arrangement. beilstein-journals.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 3,3 Difluoro 1,5 Pentanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (specifically ¹H, ¹³C, and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,3-Difluoro-1,5-pentanediol. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the specific environment of the fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the chemically non-equivalent protons in the molecule. The introduction of the two fluorine atoms at the C3 position significantly influences the chemical shifts and splitting patterns of the adjacent methylene (B1212753) protons (at C2 and C4) due to through-bond scalar coupling (J-coupling).

Hydroxyl Protons (-OH): The protons of the two hydroxyl groups at C1 and C5 are expected to appear as a broad singlet or a triplet, depending on the solvent and concentration, due to hydrogen bonding and exchange.

Methylene Protons at C1 and C5 (HO-CH₂-): These protons are adjacent to a methylene group (C2/C4) and are expected to appear as a triplet. Their chemical shift will be downfield due to the deshielding effect of the attached oxygen atom.

Methylene Protons at C2 and C4 (-CH₂-CF₂-): These protons are coupled to both the protons on the adjacent C1/C5 carbons and the two fluorine atoms on the C3 carbon. This will result in a complex multiplet, specifically a triplet of triplets. The coupling to the adjacent protons (³JHH) will cause a triplet, and the coupling to the geminal fluorine atoms (³JHF) will further split each of these lines into a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H on C1, C5 | ~3.7 | Triplet (t) | ³JHH ≈ 6-7 |

| H on C2, C4 | ~2.0 | Triplet of Triplets (tt) | ³JHH ≈ 6-7, ³JHF ≈ 15-20 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in For this compound, three distinct carbon signals are expected. A key feature of the ¹³C NMR spectrum of organofluorine compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets even in proton-decoupled spectra. libretexts.org

C3 Carbon (-CF₂-): The carbon atom directly bonded to the two fluorine atoms will experience strong one-bond coupling (¹JC-F), resulting in a triplet. Its chemical shift will be significantly downfield due to the electronegativity of the fluorine atoms and will be located in a distinct region of the spectrum.

C2 and C4 Carbons (-CH₂-CF₂-): These carbons will also be split into a triplet due to two-bond coupling (²JC-F) with the fluorine atoms on C3.

C1 and C5 Carbons (HO-CH₂-): These carbons are furthest from the fluorine atoms and may show a small three-bond coupling (³JC-F), which might appear as a triplet or might not be resolved, appearing as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

|---|---|---|---|

| C3 | ~120-125 | Triplet (t) | ¹JC-F ≈ 240-250 |

| C2, C4 | ~35-40 | Triplet (t) | ²JC-F ≈ 20-25 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it very sensitive to the local electronic environment. wikipedia.org For this compound, the two fluorine atoms are chemically and magnetically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum.

In a proton-coupled spectrum, this signal will be split by the four equivalent protons on the adjacent C2 and C4 methylene groups. This coupling (³JFH) will result in a quintet, or more precisely, a triplet of triplets that may overlap to appear as a quintet. In a proton-decoupled spectrum, this complex multiplet would collapse into a single sharp singlet.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) | Coupling Constants (Hz) |

|---|

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of this compound with high accuracy, which in turn allows for the confirmation of its elemental formula (C₅H₁₀F₂O₂). Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions, such as the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. For this compound, characteristic fragmentation pathways would include the neutral loss of water (H₂O), formaldehyde (B43269) (CH₂O), and cleavage of the carbon-carbon bonds.

Table 4: Predicted HRMS and Fragmentation Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₁F₂O₂⁺ | 141.0721 | Protonated molecular ion |

| [M+Na]⁺ | C₅H₁₀F₂O₂Na⁺ | 163.0541 | Sodium adduct of the molecular ion |

| [M+H-H₂O]⁺ | C₅H₉F₂O⁺ | 123.0616 | Loss of a water molecule |

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or related derivatives. sielc.com Given the polar nature of the diol and the absence of a strong UV-absorbing chromophore, a reverse-phase HPLC method coupled with a universal detector is most appropriate.

A typical RP-HPLC setup would involve:

Column: A C18 (octadecylsilane) bonded silica (B1680970) column is a common choice for separating polar to moderately non-polar compounds. google.com

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is effective. sielc.com A small amount of an acid modifier, such as formic acid or phosphoric acid, may be added to the mobile phase to ensure sharp, symmetrical peak shapes. sielc.comgoogle.com

Detector: Since this compound lacks a UV chromophore, detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS) would be required for detection.

Purity is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. The introduction of fluorine atoms increases the lipophilicity of the molecule compared to its non-fluorinated parent, 1,5-pentanediol (B104693). soton.ac.uk This change in polarity would result in a longer retention time for this compound on a reverse-phase column, allowing for excellent separation from the more polar 1,5-pentanediol.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,5-pentanediol |

| Acetonitrile |

| Methanol |

| Formic Acid |

Computational Chemistry Approaches for the Study of 3,3 Difluoro 1,5 Pentanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,3-Difluoro-1,5-pentanediol. These calculations provide a fundamental understanding of how the introduction of two fluorine atoms at the C3 position influences the molecule's properties compared to its non-fluorinated analog, 1,5-pentanediol (B104693).

Detailed research findings from DFT studies on analogous fluorinated diols and alkanes allow for the prediction of key electronic and structural parameters for this compound. acs.orgmdpi.com For instance, the high electronegativity of the fluorine atoms is expected to induce a significant polarization of the C-F bonds. This, in turn, affects the charge distribution across the entire molecule, influencing its dipole moment and intermolecular interactions.

A typical DFT study would involve geometry optimization of the molecule to find its lowest energy conformation. Subsequent calculations can then determine various properties. For example, Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom. The results would likely show a significant partial negative charge on the fluorine atoms and a corresponding partial positive charge on the C3 carbon atom. This localized dipole can have a profound effect on the molecule's interaction with its environment.

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which can be compared with experimental data for validation of the computational model. acs.orgresearchgate.net For this compound, calculations would focus on the characteristic C-F stretching frequencies in the IR spectrum and the ¹⁹F NMR chemical shifts, which are sensitive probes of the local electronic environment.

The table below presents a hypothetical set of calculated electronic properties for the lowest energy conformer of this compound, based on typical results from DFT calculations on similar fluorinated organic molecules.

Table 1: Predicted Electronic and Spectroscopic Properties of this compound from Quantum Chemical Calculations This table is illustrative and based on findings for analogous fluorinated compounds.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | Indicates significant molecular polarity due to the C-F bonds. |

| NBO Charge on Fluorine | ~ -0.4 to -0.5 e | Confirms the high electronegativity and electron-withdrawing nature of fluorine. |

| NBO Charge on C3 Carbon | ~ +0.3 to +0.4 e | Highlights the electrophilic character of the carbon atom bonded to fluorine. |

| ¹⁹F NMR Chemical Shift | -100 to -120 ppm (relative to CFCl₃) | Provides a key spectroscopic handle for experimental characterization. |

| C-F Stretching Frequency (IR) | 1050 - 1150 cm⁻¹ | A characteristic vibrational mode for identifying the presence of C-F bonds. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

For a flexible molecule like this compound, a key aspect of an MD study would be the exploration of its conformational space. The rotation around the C-C bonds of the pentane (B18724) backbone gives rise to numerous possible conformers. The presence of the two fluorine atoms is expected to significantly influence the relative energies of these conformers due to steric and stereoelectronic effects, such as the gauche effect. mdpi.comnih.gov The gauche effect in fluorinated alkanes often leads to a preference for conformations where the fluorine atoms are gauche to each other, which can be counterintuitive from a purely steric standpoint. mdpi.com

MD simulations can be used to calculate the potential of mean force (PMF) along specific dihedral angles, providing a free energy landscape of the conformational changes. This can identify the most stable conformers and the energy barriers between them. Such studies on similar fluorinated molecules have shown that fluorination can lead to a more rigid structure compared to their non-fluorinated counterparts. rsc.org

In the context of this compound in a solvent, such as water, MD simulations can also reveal detailed information about the hydration shell around the molecule. Studies on similar fluorinated diols have shown that the hydration structure is significantly different from that of non-fluorinated diols. acs.orgnih.gov The fluorinated part of the molecule is generally more hydrophobic, leading to a disruption of the hydrogen-bonding network of water in its vicinity.

The following table outlines the typical setup and expected outcomes of an MD simulation study on this compound.

Table 2: Representative Molecular Dynamics Simulation Parameters and Observables for this compound This table is illustrative and based on standard practices and findings for similar molecules.

| Parameter/Observable | Typical Value/Method | Information Gained |

|---|---|---|

| Force Field | OPLS-AA, GAFF, or a specific fluorinated force field | Provides the potential energy function for the interactions between atoms. |

| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of the conformational space. |

| Solvent | Explicit water model (e.g., TIP3P, SPC/E) | Allows for the study of hydration effects. |

| Key Dihedral Angles | C1-C2-C3-C4, C2-C3-C4-C5 | Analysis reveals the preferred conformations of the carbon backbone. |

| Radial Distribution Functions (RDFs) | g(r) for solute-solvent atoms | Describes the structure of the solvent around the solute. |

| Hydrogen Bonds | Analysis of solute-solvent and solvent-solvent H-bonds | Quantifies the effect of the solute on the solvent's hydrogen-bonding network. |

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling of reaction pathways provides crucial insights into the chemical reactivity of this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, intermediates, and products, as well as calculate the activation energies and reaction enthalpies. This information is vital for understanding reaction mechanisms and predicting reaction rates and selectivity.

For this compound, a relevant area of study would be the reactions involving its hydroxyl groups, such as esterification or etherification. Computational studies can reveal how the presence of the fluorine atoms at the C3 position electronically influences the reactivity of the terminal hydroxyl groups. For example, the electron-withdrawing nature of the difluoromethyl group might affect the acidity of the hydroxyl protons.

Another important application of in silico modeling is in the study of degradation pathways. For instance, the reaction of this compound with atmospheric oxidants like the hydroxyl radical (•OH) can be investigated. uc.pt Such studies are crucial for assessing the environmental fate of the compound. The calculations would involve locating the transition states for hydrogen abstraction from the different C-H bonds in the molecule and determining the corresponding activation barriers. The site of hydrogen abstraction with the lowest activation energy would be the most favorable reaction pathway.

Computational studies on the fluorocyclization of unsaturated alcohols provide a good analogy for the types of mechanistic questions that can be addressed. frontiersin.orgnih.gov These studies use DFT to compare different possible reaction mechanisms and explain the observed stereoselectivity. For this compound, one could similarly investigate the mechanisms of intramolecular cyclization reactions, if applicable.

The table below summarizes the key aspects of in silico modeling of a hypothetical reaction of this compound, such as its oxidation by a hydroxyl radical.

Table 3: Components of an In Silico Study of a Reaction Pathway for this compound This table is illustrative and based on computational studies of reaction mechanisms for similar organic molecules.

| Computational Task | Methodology | Expected Finding/Insight |

|---|---|---|

| Locating Reactants, Products, and Intermediates | Geometry optimization using DFT (e.g., B3LYP, M06-2X) | Provides the stable structures along the reaction coordinate. |

| Transition State (TS) Searching | Methods like QST2/QST3 or Berny optimization with eigenvector following | Identifies the highest energy point along the minimum energy path. |

| Frequency Calculations | Performed at the same level of theory as optimizations | Confirms stationary points (zero imaginary frequencies) and TS (one imaginary frequency). Provides zero-point vibrational energies. |

| Calculation of Activation Energy (ΔE‡) | Energy difference between the TS and the reactants | A key determinant of the reaction rate. |

| Calculation of Reaction Energy (ΔEr) | Energy difference between the products and the reactants | Indicates whether the reaction is exothermic or endothermic. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Follows the reaction path downhill from the TS | Confirms that the TS connects the desired reactants and products. |

Green Chemistry Principles and Sustainable Synthetic Approaches for 3,3 Difluoro 1,5 Pentanediol

Development of Environmentally Benign Synthetic Routes

Traditional fluorination methods often involve harsh reagents and conditions. However, research is ongoing to develop greener alternatives. For instance, the use of less hazardous fluorinating agents and solvent-free or aqueous reaction conditions are being explored. While specific details on the green synthesis of 3,3-difluoro-1,5-pentanediol are not extensively documented in the provided results, general principles of green chemistry can be applied.

One approach involves the synthesis from biomass-derived feedstocks. For example, processes have been developed to produce 1,5-pentanediol (B104693) from furfural, which is derived from lignocellulosic biomass. osti.gov This involves a series of reactions including dehydration, hydration, and hydrogenation. osti.gov Although this route does not directly yield the difluorinated compound, it establishes a sustainable pathway to the parent diol, which could then potentially undergo a green fluorination step.

Another strategy involves the use of fluorous chemistry, which utilizes highly fluorinated solvents and reagents. tcichemicals.com This technique allows for easy separation and recycling of the catalyst and solvents, thereby reducing waste. tcichemicals.com While not a direct synthetic route, the principles of fluorous chemistry could be adapted to develop a more sustainable process for producing this compound.

A patent describes a method for producing high-purity 1,5-pentanediol from tetrahydrofurfuryl alcohol, which can be derived from biomass. google.com This process is highlighted as being economical and environmentally friendly due to the recycling of unreacted starting material and the catalyst, minimizing waste. google.com

Utilization of Biocatalytic and Enzymatic Methods

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. mdpi.comnih.gov Enzymes are biodegradable, derived from renewable sources, and can be used to produce a wide range of chemicals. mdpi.com

Recent studies suggest that enzymatic methods can provide a more environmentally friendly approach to synthesizing fluorinated compounds compared to traditional chemical synthesis. While specific enzymatic routes to this compound are not detailed in the provided search results, the potential for such methods is significant. For instance, enzymes have been successfully used in the synthesis of other fluorinated molecules, such as (2S)-4,4-Difluoro-3,3-dimethyl-N-Boc-proline, a key intermediate for HIV protease inhibitors. researchgate.net

The immobilization of enzymes is a key enabling technology for their use in industrial processes, including in packed-bed reactors for continuous production. academie-sciences.fr This technique improves enzyme stability and allows for their recovery and reuse, making the process more cost-effective and sustainable. mdpi.comnih.gov

The development of chemoenzymatic processes, which combine both chemical and enzymatic steps, can also lead to more efficient and greener synthetic routes. acs.org For example, a chemoenzymatic process for the synthesis of pregabalin (B1679071) resulted in higher yields and a significant reduction in waste streams compared to the first-generation manufacturing process. acs.org Such a hybrid approach could be envisioned for the synthesis of this compound, where an enzymatic step could be used for a key transformation, followed by a chemical fluorination step.

Principles of Atom Economy and Waste Minimization in Process Design

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgchemrxiv.org A high atom economy indicates that less waste is generated.

When designing a synthesis for this compound, prioritizing reactions with high atom economy, such as addition reactions, is crucial. chemrxiv.org In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts.

Waste minimization is another critical aspect of green process design. uab.edu This can be achieved through various strategies, including:

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste, as catalysts are used in small amounts and can often be recycled. rsc.org

Solvent Selection: Choosing environmentally benign solvents or, ideally, performing reactions in solvent-free conditions reduces waste and environmental impact. colab.ws

Process Intensification: Combining multiple reaction steps into a one-pot synthesis can reduce the number of separation and purification steps, thereby minimizing solvent use and waste generation. colab.ws

A patent for producing 1,5-pentanediol highlights a process with very small amounts of waste materials due to the recovery and recycling of unreacted tetrahydrofurfuryl alcohol and the copper-containing catalyst. google.com This approach exemplifies the principles of waste minimization in practice.

The table below illustrates how different reaction types can impact atom economy, a key consideration in designing sustainable synthetic routes.

| Reaction Type | General Transformation | Atom Economy |

| Addition | A + B → C | 100% (Theoretically) |

| Substitution | A-B + C → A-C + B | < 100% |

| Elimination | A-B → A + B | < 100% |

| Rearrangement | A → B | 100% |

By applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Future Research Directions and Emerging Trends for 3,3 Difluoro 1,5 Pentanediol

Exploration of Novel and Efficient Synthetic Pathways

The development of efficient and scalable synthetic routes to 3,3-Difluoro-1,5-pentanediol and its analogs is fundamental to unlocking their full potential. Current research focuses on moving beyond multi-step, low-yield procedures to more streamlined and cost-effective methods.

One established approach to a related difluoroamino analogue involves a multi-step synthesis starting from 1,5-dichloropentan-3-one. google.com This precursor is first converted to 1,5-bis(trifluoroacetoxy)pentan-3-one, which then undergoes a difluoroamination reaction. google.com The subsequent conversion to the diol, 3,3-bis(difluoroamino)pentanediol-1,5, is achieved through reaction with methanol (B129727). google.com While effective, this pathway highlights the need for more direct and efficient methods for producing the core 3,3-difluoropentane (B15496686) structure.

Future explorations will likely focus on direct fluorination techniques of readily available precursors. For instance, the development of methods for the direct geminal difluorination of 3-oxopentane-1,5-diol or its protected derivatives would represent a significant advancement. Research into novel fluorinating reagents and catalytic systems that can achieve this transformation with high selectivity and yield is a key area of interest. Additionally, biocatalytic processes, which offer high selectivity and milder reaction conditions, could provide a sustainable alternative to traditional chemical methods for synthesizing fluorinated diols.

Design and Synthesis of Advanced Derivatives with Precisely Tuned Properties

The true value of this compound lies in its use as a scaffold for creating advanced derivatives with tailored properties. The geminal difluoro group imparts unique stereoelectronic effects, influencing properties such as lipophilicity, metabolic stability, and conformational preference.

Research has shown that the placement of fluorine atoms significantly impacts molecular properties. For example, studies comparing skipped fluorination (like in 1,3-difluoro compounds) with vicinal (1,2-) or isolated fluorination demonstrate that the skipped pattern is highly effective for reducing lipophilicity (logP). soton.ac.uk This principle can be applied to design derivatives of this compound for specific applications where controlled lipophilicity is crucial.

Future work will involve the synthesis of a diverse library of derivatives by modifying the terminal hydroxyl groups. These modifications could include esterification, etherification, or conversion to other functional groups to create monomers for polymerization, energetic plasticizers, or molecules with specific biological activities. For instance, nitration of the related 3,3-bis(difluoroamino)pentanediol-1,5 yields an energetic plasticizer, 3,3-bis(difluoroamino)-1,5-dinitratopentane, with a low glass transition temperature and high thermal stability. google.com Similar derivatizations of this compound could lead to new materials with desirable thermal and chemical properties.

Table 1: Comparison of Fluorinated Diol Building Blocks

| Compound | Molecular Formula | Key Structural Feature | Potential Application Focus |

|---|---|---|---|

| This compound | C5H10F2O2 | Geminal difluoro group on C3 | Polymers, Specialty Materials |

| 2,2,3,3-Tetrafluoro-1,4-butanediol | C4H6F4O2 | Vicinal difluoro groups | Polymer Chemistry, Chain Extenders |

| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (B1329311) | C5H6F6O2 | Multiple vicinal difluoro groups | High-Performance Polymers mdpi.combldpharm.com |

Expansion of Applications into Novel Chemical and Material Science Domains

The unique properties conferred by the geminal difluoro group make this compound an attractive monomer for advanced polymers and materials. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific hydrophobic/hydrophilic characteristics. mdpi.com

A primary area for expansion is in the synthesis of high-performance fluoropolymers. By reacting this compound with various co-monomers (e.g., diacids, diisocyanates, or perfluorinated aromatic compounds), novel polyesters, polyurethanes, and polyethers can be created. For example, other fluorinated diols like 2,2,3,3,4,4-hexafluoro-1,5-pentanediol have been used to synthesize copolymers by reaction with perfluoropyridine, resulting in materials with high thermal stability. mdpi.comresearchgate.net Applying similar strategies to this compound could yield new polymers with precisely controlled properties for applications in electronics, aerospace, and specialty coatings.

Another promising application is in the development of energetic materials. The synthesis of 3,3-bis(difluoroamino)-1,5-dinitratopentane from a related diol demonstrates the potential of the C5 backbone in this field. google.com Derivatives of this compound could serve as novel energetic plasticizers or binders in propellant and explosive formulations, offering a balance of energy content and stability.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The fields of chemical synthesis and materials discovery are being revolutionized by machine learning (ML) and artificial intelligence (AI). These tools can accelerate the development of compounds like this compound and its derivatives.

ML models can be trained on existing reaction data to predict the outcomes of novel synthetic pathways, helping chemists to identify the most efficient routes before undertaking extensive lab work. nih.gov For instance, a recurrent neural network-based model has been used to explore the chemical space of alcohols for deoxyfluorination reactions, demonstrating the ability to generate novel, high-yielding, and synthetically accessible molecules from a small initial dataset. nih.gov Such an approach could be invaluable in discovering new, efficient syntheses for this compound.

Furthermore, AI can be used to predict the properties of yet-to-be-synthesized derivatives. By developing quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of potential derivatives to identify candidates with the most promising characteristics for a given application. This has been successfully applied to predict the cholinesterase inhibition activity of fluorinated Cinchona alkaloid derivatives and the fluorinating strength of N-F reagents. rsc.orgnih.govmdpi.com A similar strategy could guide the design of this compound derivatives for use in materials science or medicinal chemistry, significantly reducing the time and resources required for experimental screening. The integration of ML into computer-aided synthesis planning (CASP) tools allows for the prediction of entire retrosynthetic pathways, prioritizing routes based on factors like cost, safety, and sustainability. arxiv.org

Q & A

Basic Research Question

- Collision Cross Section (CCS) : Ion mobility spectrometry (IMS) predicts CCS values for adducts (e.g., [M+H]⁺, [M+Na]⁺), aiding structural confirmation. For example, 1-benzyl-3,3-difluoro-1,5-diazocane shows CCS ~157–161 Ų .

- NMR spectroscopy : ¹⁹F NMR quantifies fluorine environments, while ¹H/¹³C NMR resolves hydroxyl and backbone signals.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, critical for tracking fluorination efficiency .

Why do certain reactions (e.g., esterification) fail with fluorinated diols?

Advanced Research Question

Reactivity limitations stem from:

- Hydrogen-bonding networks : Fluorines increase diol polarity, enhancing intermolecular H-bonding and reducing solubility in nonpolar solvents .

- Acid sensitivity : Fluorinated intermediates may decompose under acidic conditions. For esterification, mild bases (e.g., DMAP) or enzymatic catalysis are preferred.

- Byproduct formation : Fluoride ions (from deprotection steps) can poison catalysts or form stable complexes .

How can computational methods guide the design of fluorinated diol applications?

Advanced Research Question

- DFT studies : Model transition states for hydrogenolysis or silylation to identify energy barriers and optimize catalysts .

- Solvent effects : Molecular dynamics (MD) simulate solvation shells, predicting solubility in biomass-derived solvents (e.g., γ-valerolactone) .

- Thermodynamic stability : Calculate Gibbs free energy for fluorinated diol conformers to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.